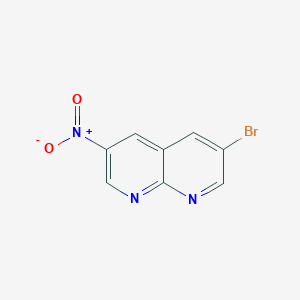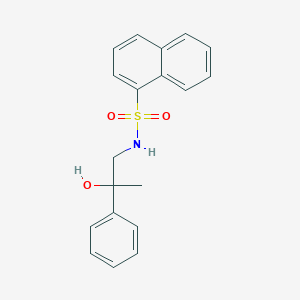
N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been described in various studies. For instance, a number of new 1,4-naphthoquinones have been synthesized . Also, Schiff base molecules were synthesized from the condensation of 2-hydroxy-1-naphthaldehyde with various amines having additional ligating centers .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied. For example, 1,4-Naphthoquinone, a natural organic compound derived from naphthalene, has a quinone ring containing a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis
The chemical reactions of compounds similar to “this compound” have been analyzed. For instance, 1,4-naphthoquinone is easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed. For instance, Naphthalene-2-sulfonamide has a molecular weight of 207.25, a melting point of 215-219 °C, and a predicted boiling point of 423.8±28.0 °C .科学的研究の応用
Protein Binding and Fluorescence Probing
A study utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This research demonstrated the probe's capability for sensitive and rapid determination of binding interactions, suggesting a hydrophobic nature of the binding mechanism (H. Jun et al., 1971).
Applications in Fuel Cells
Sulfonated naphthalene dianhydride based polyimide copolymers were studied for their potential in fuel cell applications. The research focused on the synthesis of these copolymers and their properties, such as water sorption, proton conductivity, and methanol permeability, demonstrating their potential in direct methanol fuel cell (DMFC) performance (B. Einsla et al., 2005).
Environmental Remediation
The adsorption capabilities of multiwalled carbon nanotubes (MWNT) were evaluated for the removal of sulfonamide antibiotics from aqueous solutions. This study highlights the effectiveness of MWNT as adsorbents due to their strong adsorption capacity, attributed to pi-pi electron coupling (L. Ji et al., 2009).
Another study on the efficient removal of aromatic sulfonates from wastewater used a recyclable acrylic ester polymer (NDA-801) for the removal of sodium 2-naphthalene sulfonate, a representative pollutant. The study demonstrated the polymer's high removal efficiency and capacity, along with its potential for repeated use in wastewater treatment (B. Pan et al., 2008).
Chemical Sensing and Imaging
A naphthalene-based sulfonamide Schiff base was developed as a fluorescent turn-on probe for selective detection of Al3+ in aqueous systems. This chemosensor demonstrated significant fluorescence enhancement upon Al3+ binding, making it suitable for intracellular detection of Al3+ in cultured cells (S. Mondal et al., 2015).
作用機序
The mechanism of action of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” has been studied. For example, 1,4-naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and their role in protecting against neurodegenerative diseases has been established .
Safety and Hazards
将来の方向性
The future directions of compounds similar to “N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide” have been discussed. For example, 1,4-naphthoquinones have been isolated from natural sources and synthesized with diverse structural features, and their role in drug discovery and as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques has been established .
特性
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-19(21,16-10-3-2-4-11-16)14-20-24(22,23)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,20-21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSEBXMJHXKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
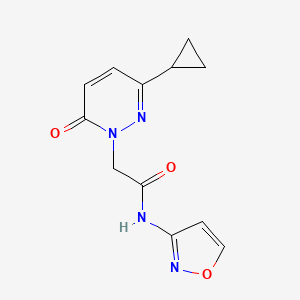



![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)
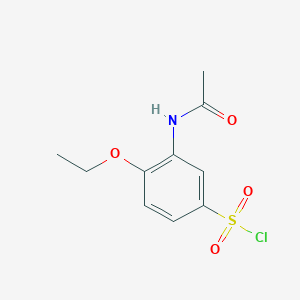
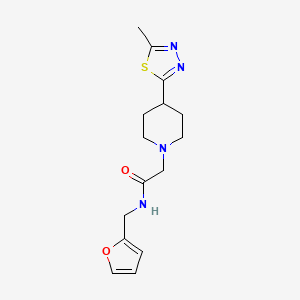
![3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2981523.png)
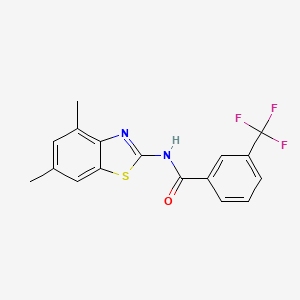
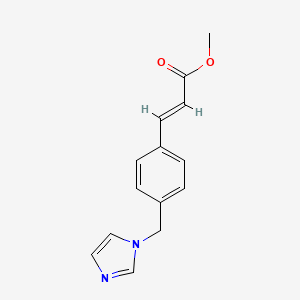
![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)
